molecular formula C18H20N2O4S B4126284 1-(1,3-Benzodioxol-5-yl)-3-[1-(2,5-dimethoxyphenyl)ethyl]thiourea

1-(1,3-Benzodioxol-5-yl)-3-[1-(2,5-dimethoxyphenyl)ethyl]thiourea

Cat. No.: B4126284
M. Wt: 360.4 g/mol
InChI Key: MSMZIFSNFVYNRZ-UHFFFAOYSA-N
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Description

N-1,3-benzodioxol-5-yl-N’-[1-(2,5-dimethoxyphenyl)ethyl]thiourea: is a synthetic compound that belongs to the class of thiourea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-1,3-benzodioxol-5-yl-N’-[1-(2,5-dimethoxyphenyl)ethyl]thiourea typically involves the reaction of 1,3-benzodioxole-5-ylamine with 1-(2,5-dimethoxyphenyl)ethyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the thiourea linkage.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-1,3-benzodioxol-5-yl-N’-[1-(2,5-dimethoxyphenyl)ethyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Amines, alcohols; reactions may require catalysts or specific pH conditions to proceed efficiently.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

Chemistry: N-1,3-benzodioxol-5-yl-N’-[1-(2,5-dimethoxyphenyl)ethyl]thiourea is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes can provide insights into enzyme function and regulation.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs. Its structural features may contribute to its activity against certain diseases, including cancer and infectious diseases.

Industry: In the industrial sector, N-1,3-benzodioxol-5-yl-N’-[1-(2,5-dimethoxyphenyl)ethyl]thiourea is explored for its use in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-1,3-benzodioxol-5-yl-N’-[1-(2,5-dimethoxyphenyl)ethyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting the biochemical pathways they regulate. This interaction can lead to changes in cellular processes, such as cell growth, apoptosis, or signal transduction.

Comparison with Similar Compounds

  • N-(1,3-benzodioxol-5-yl)-N’-(3-chlorophenyl)urea
  • 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone)
  • N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine

Comparison: N-1,3-benzodioxol-5-yl-N’-[1-(2,5-dimethoxyphenyl)ethyl]thiourea is unique due to the presence of both the benzodioxole and dimethoxyphenyl groups, which contribute to its distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific research and industrial purposes.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[1-(2,5-dimethoxyphenyl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-11(14-9-13(21-2)5-7-15(14)22-3)19-18(25)20-12-4-6-16-17(8-12)24-10-23-16/h4-9,11H,10H2,1-3H3,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMZIFSNFVYNRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)OC)OC)NC(=S)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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